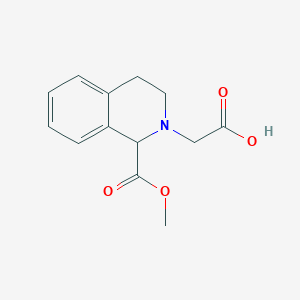
2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its isoquinoline core structure.
Industry: Used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid involves its interaction with various molecular targets and pathways. The isoquinoline core can interact with enzymes and receptors, leading to various biological effects. The methoxycarbonyl and acetic acid moieties can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline derivatives.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
2-(1-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid: A closely related compound with a similar structure.
Uniqueness
2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxycarbonyl and acetic acid groups can enhance its solubility and binding affinity to various molecular targets.
Biological Activity
2-(1-(Methoxycarbonyl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO4, with a molecular weight of 249.26 g/mol. The compound features a unique structure that integrates a methoxycarbonyl group with a 3,4-dihydroisoquinoline moiety, which is significant for its biological interactions.
Structural Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methoxycarbonyl + Dihydroisoquinoline | Potential neuroactive properties |
| 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid | Dihydroisoquinoline only | Less functional diversity |
| 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl | Purine derivative | Different biological target interactions |
Research indicates that this compound may interact with specific enzymes or receptors due to its structural similarity to bioactive molecules. In vitro studies have demonstrated that derivatives of dihydroisoquinoline compounds can influence neurotransmitter systems and exhibit anti-inflammatory properties. The proposed mechanism involves modulation of biochemical pathways by binding to particular proteins or enzymes, thereby altering their activity.
Pharmacological Profile
The compound's pharmacological profile suggests potential applications in treating neurological disorders due to its neuroactive properties. Studies have shown that it may affect the dopaminergic system and could be beneficial in conditions such as Parkinson's disease and depression .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of dihydroisoquinoline exhibited neuroprotective effects in animal models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function .
- Anti-inflammatory Activity : In another study, this compound showed significant anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines in cell cultures.
- Analgesic Properties : Research indicated that the compound exhibited analgesic effects comparable to standard analgesics like diclofenac in animal models of pain. It significantly reduced pain responses induced by acetic acid .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(1-methoxycarbonyl-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)12-10-5-3-2-4-9(10)6-7-14(12)8-11(15)16/h2-5,12H,6-8H2,1H3,(H,15,16) |
InChI Key |
HGFHEVZXZALSKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CCN1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















